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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B15590174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Gelsempervine A, a sarpagine-type indole alkaloid. Due to the limited public availability of the

primary research, this document summarizes the foundational information and directs

researchers to the original source for detailed spectral data.

Gelsempervine A, with the molecular formula C₂₂H₂₆N₂O₄ and CAS number 865187-17-3,

was first reported as one of five new sarpagine-type alkaloids isolated from Gelsemium

sempervirens.[1] Spectroscopic analysis has been pivotal in the characterization of its unique

chemical structure.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool in the structural elucidation of novel

compounds like Gelsempervine A. It provides the exact mass of the molecule, allowing for the

determination of its elemental composition. Tandem mass spectrometry (MS/MS) further

reveals structural information through controlled fragmentation of the parent ion.

Table 1: Mass Spectrometry Data for Gelsempervine A
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Metric Value Source

Molecular Formula C₂₂H₂₆N₂O₄ [1]

Molecular Weight 382.45 g/mol Calculated

Observed m/z Data not publicly available. See Note

Fragmentation Pattern Data not publicly available. See Note

Note: The detailed mass spectrometry data, including the observed mass-to-charge ratio (m/z)

and fragmentation patterns, are reported in the primary literature. Researchers are advised to

consult: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324 for this

information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides

detailed information about the chemical environment of individual atoms within a molecule. This

data is essential for piecing together the complex architecture of natural products like

Gelsempervine A. Spectroscopic data suggests that Gelsempervine A exists in a C/D ring-

opened keto-amine form in aprotic solvents like acetonitrile (CH₃CN), and as a transannular

structure with a zwitterionic form in protic solvents such as methanol (CH₃OH).[1]

¹H NMR Data
Table 2: ¹H NMR Spectroscopic Data for Gelsempervine A

Position
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Source

-

Data not

publicly

available.

- - - See Note

Note: The complete ¹H NMR data is available in the primary source: Symposium on the

Chemistry of Natural Products, 2006 (48), 319-324.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://chemfaces.com/natural/Gelsempervine-A-CFN96018.html
https://www.benchchem.com/product/b15590174?utm_src=pdf-body
https://www.benchchem.com/product/b15590174?utm_src=pdf-body
https://chemfaces.com/natural/Gelsempervine-A-CFN96018.html
https://www.benchchem.com/product/b15590174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data
Table 3: ¹³C NMR Spectroscopic Data for Gelsempervine A

Position
Chemical Shift (δ)
ppm

Assignment Source

-
Data not publicly

available.
- See Note

Note: The complete ¹³C NMR data is available in the primary source: Symposium on the

Chemistry of Natural Products, 2006 (48), 319-324.

Experimental Protocols
The precise experimental conditions are crucial for the reproducibility of spectroscopic data.

While the specific protocols for Gelsempervine A are detailed in the primary publication, a

general methodology for the spectroscopic analysis of novel natural products is outlined below.

General NMR Spectroscopy Protocol
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-800 MHz). The

sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆), and chemical

shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS). Standard 1D experiments include ¹H and ¹³C NMR. 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete structural

assignment.

General Mass Spectrometry Protocol
High-resolution mass spectra are commonly acquired using techniques like Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-

flight (TOF) or Orbitrap mass analyzer. For fragmentation studies (MS/MS), a precursor ion is

selected and subjected to collision-induced dissociation (CID) to generate a characteristic

fragmentation pattern.
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Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a novel natural product is a systematic process

that integrates data from various techniques to arrive at a confirmed chemical structure.
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General workflow for the spectroscopic analysis of a novel natural product.
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Conclusion
This guide consolidates the publicly accessible spectroscopic information for Gelsempervine
A. While foundational details are provided, the comprehensive quantitative NMR and MS data,

along with the specific experimental protocols, are contained within the primary scientific

literature. For researchers engaged in the synthesis, derivatization, or biological evaluation of

Gelsempervine A, obtaining the full dataset from the cited symposium proceedings is essential

for accurate and reliable scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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